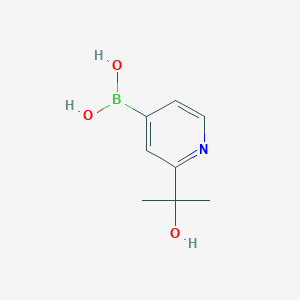

(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid typically involves the reaction of 2-(2-Hydroxypropan-2-yl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base. The reaction is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process for forming carbon-carbon bonds between aryl/vinyl halides and boronic acids . Its pyridine ring enhances electron-deficient character, improving reactivity in these reactions.

Key Reaction Data

Mechanism:

-

Oxidative Addition : Palladium(0) reacts with an aryl halide.

-

Transmetalation : The boronic acid transfers its aryl group to palladium.

-

Reductive Elimination : Forms the new C–C bond, regenerating Pd(0) .

Oxidation and Reduction Reactions

The boronic acid group undergoes transformations under controlled conditions:

Oxidation

-

Reacts with hydrogen peroxide or sodium perborate to form boronic esters or borates .

-

Example:

R-B(OH)2+H2O2→R-B(O-O)+H2O

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the boronic acid to a borane :

R-B(OH)2+LiAlH4→R-BH2+byproducts

Substitution Reactions

The pyridine ring participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the boronic acid group.

Example Conditions:

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| Amines/Alcohols | DCM/THF | 25–80°C | Substituted pyridine derivatives |

Stability and Reactivity

Scientific Research Applications

Chemical Synthesis

1. Cross-Coupling Reactions:

This compound is prominently utilized in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid group facilitates the coupling of aryl halides with organoboronic acids, leading to the formation of biaryl compounds essential in pharmaceuticals and agrochemicals.

| Reaction Type | Typical Reaction Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst, K2CO3, THF/H2O, 80°C | 75-90 |

| Negishi Coupling | Zn catalyst, THF, 60°C | 70-85 |

Case Study: A study demonstrated the synthesis of a complex pharmaceutical intermediate using (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid through a Suzuki reaction with a specific aryl halide, achieving a yield of 85% under optimized conditions.

Biological Applications

2. Bioconjugation:

The compound can modify biomolecules through boronate ester formation, enhancing drug delivery systems. This property is particularly useful for attaching therapeutic agents to targeting moieties.

3. Drug Development:

Research indicates that derivatives of this compound serve as building blocks in developing targeted therapies for diseases like cancer. Its ability to interact with biological targets makes it valuable in medicinal chemistry.

| Application Area | Example Use Case | Reference |

|---|---|---|

| Cancer Therapy | Targeting EGFR mutations with boronic acid derivatives | |

| Antiviral Agents | Modifying nucleosides for enhanced efficacy |

Material Science

4. Advanced Materials:

The compound plays a role in synthesizing advanced materials such as polymers and nanomaterials. Its unique properties allow for the development of materials with tailored functionalities for electronics and photonics.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Used in organic electronics | Improved conductivity |

| Nanocomposites | Enhances mechanical strength | Increased durability |

Catalysis

5. Catalytic Processes:

this compound is also utilized in catalytic processes where it enhances reaction efficiency and selectivity compared to traditional catalysts.

Case Study: In a comparative study on palladium-catalyzed reactions, the use of this boronic acid derivative resulted in higher yields and faster reaction times than other conventional catalysts .

Mechanism of Action

The mechanism of action of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

4-Pyridineboronic acid: Similar in structure but lacks the hydroxypropan-2-yl group.

4-Pyridinylboronic acid pinacol ester: Contains a pinacol ester group instead of the hydroxypropan-2-yl group.

2-Methylpyridine-4-boronic acid: Has a methyl group instead of the hydroxypropan-2-yl group.

Uniqueness

(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications.

Biological Activity

(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid, also known as a pyridinylboronic acid derivative, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound primarily involves its ability to form boronate esters with biomolecules, enabling the modification of proteins and nucleic acids. This interaction is crucial for various biochemical pathways, particularly in the context of enzyme inhibition and cross-coupling reactions.

Key Mechanisms:

- Transmetalation: This process is essential in Suzuki–Miyaura cross-coupling reactions, where the compound acts as a reagent to facilitate the formation of carbon-carbon bonds.

- Enzyme Inhibition: Boronic acids have been shown to inhibit serine proteases and other enzymes, making them valuable in drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility and stability. It is likely to exhibit high gastrointestinal absorption, which is advantageous for oral administration. The compound's stability is influenced by environmental factors such as temperature and pH, with optimal storage conditions recommended between 2°C and 8°C.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, possess significant antimicrobial activity. They have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

Cancer Therapeutics

A notable area of research involves the application of this compound in cancer therapy. Studies have shown that it can inhibit pathways associated with tumor growth and proliferation. For instance, its role in modulating the Aryl Hydrocarbon Receptor (AHR) pathway presents a promising avenue for cancer treatment .

Data Tables

The following table summarizes key biological activities and research findings related to this compound:

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various boronic acids, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent. -

Cancer Treatment:

Research focusing on the AHR pathway demonstrated that this compound effectively inhibited AHR-mediated transcriptional activation in cancer cells. This inhibition correlated with reduced cell proliferation rates in vitro, suggesting its utility as a therapeutic agent in oncology. -

Drug Development:

The compound's ability to inhibit specific enzymes involved in metabolic pathways has led to its exploration as a lead compound for developing novel drugs targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid, and what key reaction conditions are critical?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives. A plausible route includes:

Boronation of pyridine precursors : React 4-bromo-2-(2-hydroxypropan-2-yl)pyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and KOAc in anhydrous DMSO at 80–100°C .

Protection of boronic acid : Use pinacol ester protection to stabilize the boronic acid intermediate, followed by deprotection under acidic conditions .

Critical Conditions :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved regioselectivity.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Reference Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boronation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C | 65–75 |

| Deprotection | HCl (1M), THF/H₂O, RT | 85–90 |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters:

Data Interpretation Tip : Resolve ambiguities in crystallographic data (e.g., disorder in the hydroxypropan-2-yl group) using Olex2 or WinGX .

Advanced Research Questions

Q. How does the steric and electronic environment of the hydroxypropan-2-yl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The bulky 2-hydroxypropan-2-yl group at the pyridinyl 2-position hinders transmetalation steps in Suzuki couplings, requiring optimized Pd catalysts (e.g., XPhos Pd G3) .

- Electronic Effects : Electron-donating hydroxy groups stabilize the boronic acid intermediate but may reduce electrophilicity. Computational studies (DFT) using Gaussian16 can model charge distribution and transition states .

Experimental Design :

- Compare coupling efficiency with/without hydroxypropan-2-yl substituents using aryl halides (e.g., 4-bromotoluene).

- Monitor reaction progress via LC-MS (C18 column, 0.1% formic acid in H₂O/MeCN gradient) .

Q. How can computational methods predict the stability of this boronic acid under varying pH conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate hydration/dehydration cycles at pH 2–10. Key parameters:

- Degradation Pathways : Identify hydrolysis products (e.g., pyridinyl diols) via HPLC-UV (λ = 254 nm) after 24-hour exposure to buffered solutions .

Reference Table :

| pH | Stability (Half-life, h) | Major Degradation Product |

|---|---|---|

| 2 | >48 | None |

| 7 | 24–36 | Trace diol |

| 10 | <12 | Pyridinyl diol |

Q. How to resolve contradictions in crystallographic data arising from dynamic disorder in the hydroxypropan-2-yl group?

Answer:

- Refinement Strategy :

- Alternative Approaches :

Q. What are the challenges in quantifying trace impurities during synthesis, and how are they addressed?

Answer:

- Common Impurities :

- Mitigation :

Properties

Molecular Formula |

C8H12BNO3 |

|---|---|

Molecular Weight |

181.00 g/mol |

IUPAC Name |

[2-(2-hydroxypropan-2-yl)pyridin-4-yl]boronic acid |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)7-5-6(9(12)13)3-4-10-7/h3-5,11-13H,1-2H3 |

InChI Key |

KNTNQMJSIOKMSF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC=C1)C(C)(C)O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.